Methyl [2-(2-thienyl)phenyl]acetate
Description
Methyl [2-(2-thienyl)phenyl]acetate is an organic ester compound featuring a phenyl ring substituted with a thienyl group at the 2-position and an acetate methyl ester moiety. The thienyl group (a sulfur-containing heterocycle) may confer unique electronic and reactivity properties compared to purely aromatic or aliphatic esters, influencing solubility, stability, and biological activity .
Properties
Molecular Formula |
C13H12O2S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
methyl 2-(2-thiophen-2-ylphenyl)acetate |
InChI |
InChI=1S/C13H12O2S/c1-15-13(14)9-10-5-2-3-6-11(10)12-7-4-8-16-12/h2-8H,9H2,1H3 |
InChI Key |
IQDQMSXAZKCNIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C2=CC=CS2 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: Methyl 2-(2-thiophen-2-ylphenyl)acetate is used in organic synthesis and as a building block for more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2-(2-thiophen-2-ylphenyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
*Calculated molecular weight based on structural formula.
Key Observations:
- Thienyl vs. Phenyl Substituents : The thienyl group introduces sulfur into the aromatic system, increasing molecular weight and polarizability compared to phenyl analogs. This may enhance reactivity in electrophilic substitutions .
- Ester Chain Length : Methyl esters (e.g., Methyl 2-phenylacetoacetate) are typically solids or low-viscosity liquids, while ethyl analogs (e.g., Ethyl 2-phenylacetoacetate) are oils .
Methyl 2-Thienylacetate (CAS 19432-68-9)
- Reactivity : The electron-rich thienyl group facilitates electrophilic substitution reactions, making it useful in synthesizing heterocyclic pharmaceuticals .
- Applications : Intermediate in agrochemicals and pharmaceuticals; cited in safety data for laboratory use .
Methyl 2-Phenylacetoacetate (CAS 16648-44-5)
- Reactivity : Keto-ester functionality enables condensation reactions (e.g., Claisen), critical in synthesizing amphetamines .
- Applications : Forensic reference standard for controlled substance synthesis .
Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)
- Reactivity: Similar to methyl analogs but with improved solubility in non-polar solvents due to the ethyl group .
This compound (Inferred)
- Potential Reactivity: Combines phenyl and thienyl electronic effects, possibly enhancing stability in radical or nucleophilic reactions.
- Applications : Likely intermediate in anticonvulsants or anti-inflammatory agents, analogous to thiophene-containing drugs .
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